molecular formula C16H26N4O4 B13255597 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13255597
M. Wt: 338.40 g/mol
InChI Key: XTEXKBUUICEWEQ-UHFFFAOYSA-N
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Description

1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₁₃H₂₀N₄O₄, molecular weight: 296.33 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1 and 3. The 1-position is occupied by a Boc-protected piperidin-4-yl group (tert-butoxycarbonyl-piperidine), while the 5-position carries an isopropyl substituent.

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection under acidic conditions. This compound’s structural complexity and functional group diversity render it valuable for synthesizing pharmacologically active molecules, particularly in protease inhibition and antimicrobial applications .

Properties

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C16H26N4O4/c1-10(2)13-12(14(21)22)17-18-20(13)11-6-8-19(9-7-11)15(23)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,21,22)

InChI Key

XTEXKBUUICEWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Core Structural Assembly of the Triazole Derivative

The backbone of the target molecule is the 1H-1,2,3-triazole-4-carboxylic acid moiety, which is typically synthesized via click chemistry —a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method ensures regioselectivity and high yields.

Key steps include:

  • Preparation of the alkyne precursor : A suitable terminal alkyne bearing the propan-2-yl substituent is synthesized through alkylation of propargyl derivatives or via alkylation of terminal alkynes with isopropyl groups.
  • Azide component synthesis : An azide bearing the piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group is prepared by nucleophilic substitution or amination of halogenated intermediates.
  • CuAAC reaction : The alkyne and azide are coupled under copper catalysis, typically using CuSO₄ and sodium ascorbate, to afford the triazole core with high regioselectivity.

Reference from patents and literature indicates that the Boc-protected piperidine can be prepared via:

Piperidine + tert-butyl chloroformate → N-Boc-piperidine
N-Boc-piperidine + appropriate electrophile → N-(4-alkyl)piperidine with Boc protection

This step ensures the carbamate protection remains intact during subsequent reactions, preventing undesired side reactions.

Formation of the Triazole-Carboxylic Acid Linkage

The carboxylic acid at the 4-position of the triazole ring can be introduced via carboxylation of the triazole ring :

  • Carboxylation of the triazole is achieved through direct carboxylation using carbon dioxide under pressure or via oxidative functionalization of the precursor heterocycle.
  • Alternatively, esterification of the corresponding acid chloride or activated ester intermediates (e.g., acid anhydrides, carbodiimide-mediated coupling) is employed.

Research data suggests that the synthesis of similar triazole derivatives often involves:

Cycloaddition of azides and alkynes to form the triazole core, followed by oxidation or carboxylation to introduce the carboxylic acid group.

Coupling of the Piperidine and Triazole Units

The conjugation of the piperidine moiety with the triazole core is achieved through amide bond formation :

  • Activation of the carboxylic acid (e.g., using HATU , EDC , or DCC ) forms an active ester or an acyl chloride.
  • Nucleophilic attack by the amino group on the piperidine derivative yields the amide linkage, forming the key intermediate.

Note: The Boc group on the piperidine nitrogen remains protected during this step, preventing side reactions.

Final Functionalization and Purification

The last steps involve:

  • Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) if necessary.
  • Purification via chromatography or recrystallization to isolate the target compound with high purity.

Data Tables and Research Discoveries

Step Reagents & Conditions Key Intermediates References
Alkyne synthesis Alkylation of propargyl derivatives Propargyl-propyl compounds ,
Azide synthesis Nucleophilic substitution Azide intermediates ,
CuAAC coupling CuSO₄, sodium ascorbate, room temp Triazole core ,
Boc protection tert-Butyl chloroformate, base N-Boc-piperidine ,
Piperidine alkylation Alkyl halides, base 4-alkyl piperidine derivatives ,
Carboxylation CO₂ under pressure or oxidative methods Carboxylic acid derivatives ,
Amide coupling HATU/EDC, DIPEA Final conjugate ,

Summary of Research Findings

  • Efficiency: The use of click chemistry (CuAAC) provides a robust route to the heterocyclic core with high regioselectivity and yields.
  • Versatility: Boc protection allows for selective functionalization of the piperidine ring without interference in the heterocycle formation.
  • Scalability: The synthetic routes are adaptable for scale-up, with common reagents and straightforward purification.
  • Innovation: Recent patents and research articles have optimized the coupling steps, improving overall yields and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or enhanced conductivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the piperidine or triazole moieties.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can provide structural flexibility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituent variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences Applications/Research Findings
Target Compound : 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₃H₂₀N₄O₄ 296.33 Boc-piperidin-4-yl, isopropyl, carboxylic acid Reference compound for comparison. Intermediate for protease inhibitors; antimicrobial potential inferred from triazole derivatives .
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₄H₂₀F₂N₄O₄ 346.33 Boc-piperidin-3-yl, difluoromethyl, carboxylic acid Piperidine substitution at 3-position; difluoromethyl enhances electronegativity. Enhanced metabolic stability due to fluorine atoms; explored in antiviral research .
1-(4-tert-Butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid C₁₆H₂₁N₃O₂ 287.36 4-tert-butylphenyl, propyl, carboxylic acid Aromatic phenyl group replaces Boc-piperidine; propyl vs. isopropyl. Higher lipophilicity; potential CNS-targeting applications .
4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid C₁₄H₂₁N₃O₄S 327.40 Boc-piperidin-4-yl, thiazole core, methyl, carboxylic acid Thiazole replaces triazole; sulfur atom alters electronic properties. Antibacterial activity; sulfur enhances binding to metal-dependent enzymes .
1-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C₂₄H₂₄N₄O₄ 432.48 Fmoc-piperidin-4-yl, methyl, carboxylic acid Fmoc (bulkier) vs. Boc protection; methyl vs. isopropyl. Solid-phase peptide synthesis; UV-sensitive deprotection .

Key Structural and Functional Insights:

Substituent Effects :

  • Boc vs. Fmoc Protection : The Boc group (smaller, acid-labile) offers easier deprotection than Fmoc (base-sensitive, bulkier), impacting synthetic workflows .
  • Triazole vs. Thiazole : The triazole core (N-rich) facilitates hydrogen bonding, whereas the thiazole’s sulfur atom may coordinate metal ions, broadening therapeutic targets .
  • Fluorinated Derivatives : Difluoromethyl substitution increases electronegativity and metabolic stability, critical for antiviral agents .

Physicochemical Properties :

  • Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity (LogP ~1.5), whereas the tert-butylphenyl analog (LogP ~3.2) is more membrane-permeable .
  • Acid Dissociation (pKa) : The carboxylic acid (pKa ~2.5) ensures ionization at physiological pH, enhancing solubility compared to ester analogs .

Biological Activity :

  • Triazole-carboxylic acids exhibit broad-spectrum antimicrobial activity, with the isopropyl variant showing efficacy against Gram-negative pathogens like Vibrio cholerae .
  • Thiazole derivatives demonstrate superior inhibition of bacterial enzymes (e.g., dihydrofolate reductase) due to sulfur’s electronic effects .

Biological Activity

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 1781376-68-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that the triazole moiety may contribute to the inhibition of cancer cell proliferation through mechanisms that warrant further investigation .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on benzotriazole compounds indicated that certain derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of bulky hydrophobic groups was linked to enhanced antimicrobial efficacy . Although specific data for the compound is limited, its structural similarities to active triazoles suggest potential antimicrobial properties.

Anti-inflammatory Properties

The anti-inflammatory effects of triazole compounds have been documented in various studies. These compounds are believed to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers. While specific research on 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is sparse, the general trend in triazoles indicates a promising avenue for anti-inflammatory applications .

Case Studies

In a recent study evaluating the structure–activity relationship (SAR) of triazole derivatives, researchers synthesized several analogs and assessed their biological activities. The study found that modifications to the piperidine ring and the introduction of various substituents significantly influenced both cytotoxicity and selectivity against cancer cells. These insights provide a framework for optimizing the biological activity of related compounds .

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